molecular formula C10H10N2O5 B112955 3-Acetamido-4-methyl-2-nitrobenzoic acid CAS No. 7356-52-7

3-Acetamido-4-methyl-2-nitrobenzoic acid

Cat. No. B112955
CAS RN: 7356-52-7
M. Wt: 238.2 g/mol
InChI Key: TXVWKWQKCFPEDJ-UHFFFAOYSA-N
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Description

3-Acetamido-4-methyl-2-nitrobenzoic acid is a chemical compound with the CAS Number: 7356-52-7 and Linear Formula: C10H10N2O5 . It has a molecular weight of 238.2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 238.2 .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Computation of Abraham model solute descriptors : Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid, a compound related to 3-acetamido-4-methyl-2-nitrobenzoic acid, have been calculated from measured solubility data. This research contributes to understanding the solubility behavior of these compounds in various solvents (Acree et al., 2017).

  • Thermodynamic modeling of solubility : Studies on 3-methyl-4-nitrobenzoic acid, a similar compound, provide insights into the solubility and thermodynamic behavior of this compound in different organic solvents, which is crucial for optimizing purification processes (Wu et al., 2016).

Chemical Structure and Reaction Mechanisms

  • Nitro derivatives structural analysis : Studies on the structures of nitro derivatives of 3-acetamidobenzyl acetate provide valuable insights into the molecular conformation and chemical bonding of compounds like this compound (Mazurek et al., 1998).

  • Synthesis and characterisation of pure isomers : Research on the synthesis and characterization of isomeric compounds provides a foundation for understanding the chemical properties and potential applications of this compound and its isomers (Corrie & Craik, 1994).

Environmental and Microbial Interactions

  • Microbial transformation of nitroaromatic compounds : Investigating the transformation of nitroaromatic compounds in sewage effluent sheds light on the environmental fate and potential biodegradation pathways of compounds like this compound (Hallas & Alexander, 1983).

Synthesis and Pharmaceutical Applications

  • Synthesis of amino sugars and derivatives : Research on the synthesis of N-acyl derivatives of amino sugars provides insights into the potential pharmaceutical and biochemical applications of this compound and related compounds (Yamamoto et al., 1965).

  • Synthesis of oxadiazole derivatives with anti-salmonella activity : Studies on the synthesis of oxadiazole derivatives and their antibacterial activity highlight the potential of using this compound in the development of new antibacterial agents (Salama, 2020).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

3-acetamido-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWKWQKCFPEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287897
Record name 3-acetamido-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7356-52-7
Record name 7356-52-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-acetamido-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming nitric acid (100 mL, 2.4 mol) is cooled to about 0° C. (ice/acetone/water bath) and 3-(Acetylamino)-4-methylbenzoic Acid (14) (24.567 g, 127.2 mmol) is added in small portions over about 30 minutes, at rate to maintain the internal reaction temperature <5° C. The hetereogeneous reaction mixture is then stirred at about 0° C. for an additional 1 hour. The reaction mixture is then added to ice water (300 mL) and stirred for about 1 hour. The solid obtained is filtered and dried to provide a mixture of 3-N-acetyl-4-methyl-2-nitro benzoic acid (5) and 3-N-acetyl-4-methyl-5-nitro benzoic acid, in ratio of about 78:22 (27.79 g, 92% Combined Yield). A portion of this mixture (23.458 g) is recrystallized from acetic acid (300 mL) to give 3-(Acetylamino)-4-methyl-2-nitrobenzoic Acid (15), as a white solid (15.370 g, 51% yield).
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.567 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-N-acetyl-4-methyl-5-nitro benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Acetamido-4-methylbenzoic acid (205 g, 1061 mmol) was added portionwise over 45 min to stirred fuming nitric acid (1 L) at −5° C., maintaining a reaction temperature below 0° C. The mixture was stirred for an additional 1 h and then crushed ice (2.5 kg) was added. The mixture was stirred for a further 30 min. The precipite that formed was filtered off and thoroughly washed with water. The resulting cake was air dried and suspended in 1 L of acetic acid at 65° C. The suspension was stirred for 1 hour, allowed to cool down to RT and then filtered. The filtrate was washed with acetic acid and ether to give 3-acetamido-4-methyl-2-nitrobenzoic acid (160 g, 63%) as a white solid. MS (M+H)+ 239.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-(acetylamino)-4-methylbenzoic acid (300 g, 1.55 mol) was added portionwise to fuming nitric acid (1200 mL) with stirring over a period of 1 h at 0˜5° C. The solution gradually turned into a heavy slurry during the addition. At the end of addition, an additional fuming nitric acid (200 mL) was added. The reaction mixture was stirred for an additional hour at 5° C., then allowed to warm to room temperature and poured into ice water. The solid formed was collected and washed with water (450 mL×3). The crude product was re-crystallized from acetic acid (1800 mL) to give the title compound (191.5 g, 51.8%) as a white solid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
51.8%

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